![molecular formula C15H22N4O B4234177 4-oxo-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4234177.png)
4-oxo-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Description
The compound of interest, due to its complex structure involving a diazaspiro undecene core and a piperidinyl group, suggests significance in chemical and pharmaceutical research. Compounds with such structures often exhibit interesting biological activities and are subjects of synthesis and structure-activity relationship (SAR) studies to explore their potential as therapeutic agents.
Synthesis Analysis
Synthetic routes to complex heterocyclic compounds often involve multi-step reactions, starting from simpler heterocycles or through the assembly of key building blocks. For instance, the synthesis of 1,4-diazepines, which share some structural resemblance with the compound , involves condensation reactions of appropriate precursors, demonstrating the utility of nitrogen-containing heterocycles in medicinal chemistry due to their diverse biological activities (M. Rashid et al., 2019).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds significantly influences their chemical reactivity and interaction with biological targets. Compounds like 1,3,4-oxadiazoles, which are structurally similar to the compound of interest, are known for their versatile pharmacological properties. The arrangement of nitrogen, oxygen, and carbon atoms within the heterocyclic core plays a crucial role in defining the compound's ability to interact with specific enzymes and receptors (Rajnish Kumar et al., 2023).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds is often explored through their participation in various chemical reactions, including cycloadditions, substitutions, and transformations that introduce or modify functional groups. These reactions not only extend the chemical diversity of heterocyclic compounds but also enhance their biological relevance. For example, spiropiperidines, which are structurally related to the compound , are synthesized through innovative strategies that involve the formation of the spiro-ring on a preformed piperidine ring or vice versa, showcasing the synthetic versatility of spirocyclic compounds (Samuel D Griggs et al., 2018).
properties
IUPAC Name |
4-oxo-2-piperidin-1-yl-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c16-11-12-13(20)17-14(19-9-5-2-6-10-19)18-15(12)7-3-1-4-8-15/h12H,1-10H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZIQHPXZWIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCCCC3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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